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molecular formula C6H8N4O2S3 B8403805 2,5-bis(N-methylcarbamylthio)-1,3,4-thiadiazole

2,5-bis(N-methylcarbamylthio)-1,3,4-thiadiazole

Cat. No. B8403805
M. Wt: 264.4 g/mol
InChI Key: SVGSHWXBVVGQHW-UHFFFAOYSA-N
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Patent
US04358597

Procedure details

A solution of 7.5 g (0.05 mole) of 1,3,4- thiadiazole-2,5-dithiol (DMTD) was stirred in 700 ml of anhydrous ether in a 3-necked round-bottom flask equipped with a thermometer, a reflux condenser, a dropping funnel, and a magnetic stirrer. The solution was maintained at below 25° C. by cooling while 5.9 ml (0.1 mole) of methyl isocyanate and 0.2 ml of triethylamine were added dropwise. The reaction mixture was stirred at 25° C. for 48 hours. The yellow-solid crystals were collected on a filter, washed with ether and dried. The product was 8.2 grams (62 mole % yield) m.p. 162° C., 2,5-bis(N-methylcarbamylthio)-1,3,4-thiadiazole.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([SH:6])=[N:4][N:3]=[C:2]1[SH:7].[CH3:8][N:9]=[C:10]=[O:11].[CH2:12]([N:14]([CH2:17]C)CC)C.CC[O:21]CC>>[CH3:8][NH:9][C:10]([S:7][C:2]1[S:1][C:5]([S:6][C:12](=[O:21])[NH:14][CH3:17])=[N:4][N:3]=1)=[O:11]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
S1C(=NN=C1S)S
Name
Quantity
700 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
5.9 mL
Type
reactant
Smiles
CN=C=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a reflux condenser, a dropping funnel, and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The solution was maintained at below 25° C.
ADDITION
Type
ADDITION
Details
were added dropwise
CUSTOM
Type
CUSTOM
Details
The yellow-solid crystals were collected on a filter
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CNC(=O)SC=1SC(=NN1)SC(NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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